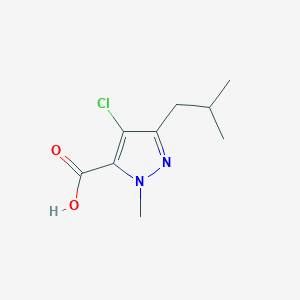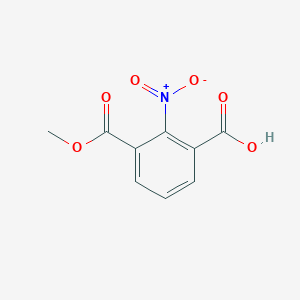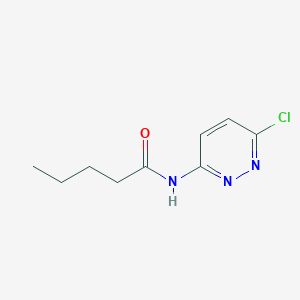
N-(6-chloropyridazin-3-yl)pentanamide
描述
N-(6-chloropyridazin-3-yl)pentanamide is a chemical compound characterized by the presence of a chlorinated pyridazine ring attached to a pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)pentanamide typically involves the chlorination of pyridazine followed by the introduction of the pentanamide group. One common method includes:
Chlorination of Pyridazine: Pyridazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 6-position.
Amidation Reaction: The chlorinated pyridazine is then reacted with pentanoyl chloride in the presence of a base like triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(6-chloropyridazin-3-yl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of N-(6-aminopyridazin-3-yl)pentanamide or N-(6-thiocyanatopyridazin-3-yl)pentanamide.
Reduction: Formation of N-(6-chlorodihydropyridazin-3-yl)pentanamide.
Oxidation: Formation of N-(6-chloropyridazin-3-yl)pentanoic acid.
科学研究应用
N-(6-chloropyridazin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
作用机制
The mechanism of action of N-(6-chloropyridazin-3-yl)pentanamide depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chlorinated pyridazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
相似化合物的比较
N-(6-chloropyridazin-3-yl)pentanamide can be compared with other chlorinated pyridazine derivatives such as:
N-(6-chloropyridazin-3-yl)acetamide: Similar structure but with a shorter acyl chain, which may affect its binding affinity and pharmacokinetic properties.
N-(6-chloropyridazin-3-yl)butanamide: Intermediate chain length, offering a balance between hydrophobicity and solubility.
N-(6-chloropyridazin-3-yl)hexanamide: Longer chain, potentially increasing hydrophobic interactions but possibly reducing solubility.
The uniqueness of this compound lies in its specific chain length, which can influence its biological activity and physical properties, making it a valuable compound for targeted applications.
属性
IUPAC Name |
N-(6-chloropyridazin-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-2-3-4-9(14)11-8-6-5-7(10)12-13-8/h5-6H,2-4H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDMRCPOABMFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647525 | |
| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868948-13-4 | |
| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




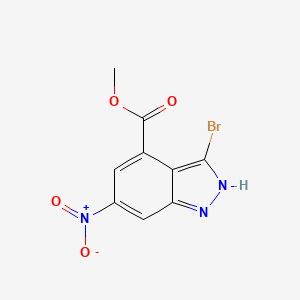
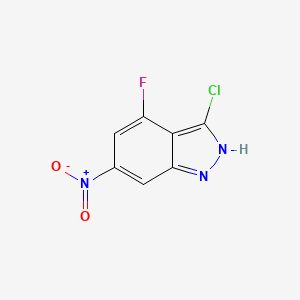
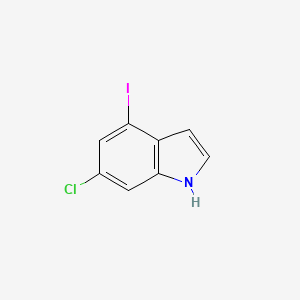
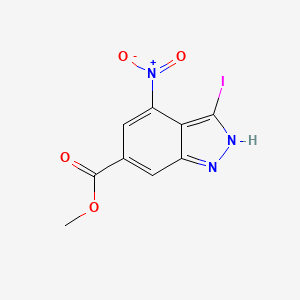
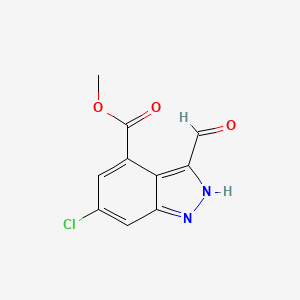
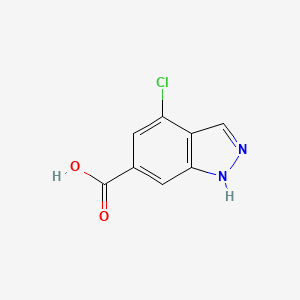
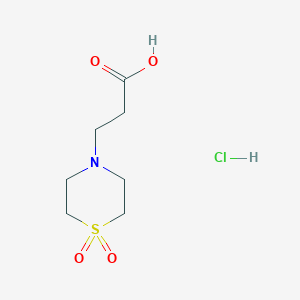
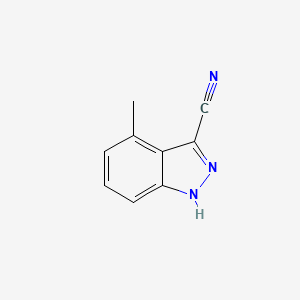

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)
